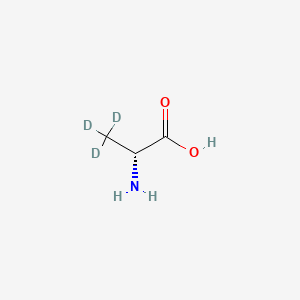

D-Alanine-3,3,3-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Alanine-3,3,3-d3 is a deuterium-labeled form of D-Alanine . It is used in the global life science industry for research, biotechnology development, and production . The CAS Number is 177614-69-6 and its linear formula is CD3CH(NH2)CO2H .

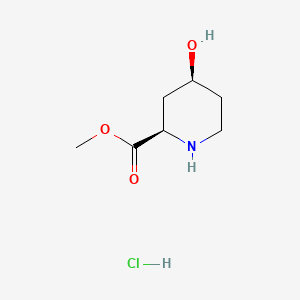

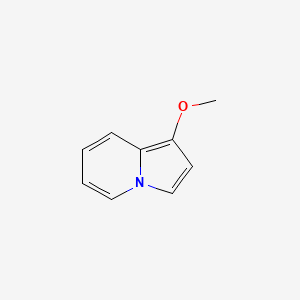

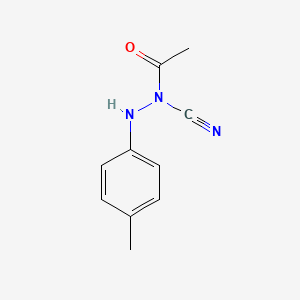

Molecular Structure Analysis

The molecular structure of D-Alanine-3,3,3-d3 is represented by the linear formula CD3CH(NH2)CO2H . Its molecular weight is 92.11 .

Physical And Chemical Properties Analysis

D-Alanine-3,3,3-d3 is a solid substance . It has a melting point of 291 °C (dec.) (lit.) . Its optical activity is [α]25/D -14.5°, c = 2 in 1 M HCl .

Aplicaciones Científicas De Investigación

- A novel chiral derivatization reagent, (S)-2,5-dioxopyrrolidin-1-yl-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidine-2-carboxylate (DMT-(S)-Pro-OSu) , was developed using D-Alanine-3,3,3-d3 . This reagent enables highly sensitive and selective detection of chiral amines and amino acids via UPLC-MS/MS analysis .

Chiral Derivatization Reagents

Antimicrobial Strategies

Safety and Hazards

In case of inhalation, the person should be moved to fresh air and given artificial respiration if not breathing . Contact with skin may cause irritation and it may be harmful if absorbed through the skin . Contact with eyes may cause irritation . It may be harmful if swallowed . In case of fire, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide should be used .

Mecanismo De Acción

Target of Action

D-Alanine-3,3,3-d3 is a deuterated form of D-Alanine . D-Alanine is a key component in the peptidoglycan layer of bacterial cell walls . It plays a crucial role in maintaining the structural integrity of the cell wall, making it a primary target for D-Alanine-3,3,3-d3 .

Mode of Action

D-Alanine-3,3,3-d3 interacts with its targets by replacing the regular D-Alanine in the peptidoglycan synthesis process . The incorporation of D-Alanine-3,3,3-d3 into the peptidoglycan structure can lead to changes in the physical and chemical properties of the bacterial cell wall . .

Biochemical Pathways

D-Alanine-3,3,3-d3 is involved in the peptidoglycan synthesis pathway . It gets incorporated into the peptide side chains of the peptidoglycan layer, which are crucial for the cross-linking that gives the cell wall its rigidity . The introduction of D-Alanine-3,3,3-d3 can potentially affect the efficiency of this cross-linking process and thereby influence the stability of the cell wall .

Result of Action

The incorporation of D-Alanine-3,3,3-d3 into the bacterial cell wall can potentially lead to changes in the cell wall’s physical and chemical properties . This could result in altered cell wall stability and possibly affect the bacteria’s susceptibility to certain antibiotics or immune responses.

Propiedades

IUPAC Name |

(2R)-2-amino-3,3,3-trideuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-HBXZPZNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Diethoxyimidazo[1,2-b]pyridazine](/img/structure/B576107.png)

![(E,E)-4,4'-Bis[2-(4-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B576110.png)

![1h-Cyclopropa[c][1,6]naphthyridine](/img/structure/B576114.png)